3-chloro-5-cyclopropoxybenzoic acid
Description
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Properties
CAS No. |
1243473-10-0 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
Contextual Overview of Substituted Benzoic Acids in Organic Synthesis
Substituted benzoic acids are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. These substituents profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. libretexts.org Electron-withdrawing groups, for instance, tend to increase the acidity of the benzoic acid, while electron-donating groups have the opposite effect. libretexts.org
In organic synthesis, substituted benzoic acids serve as crucial building blocks and intermediates. annexechem.com Their carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction to benzyl (B1604629) alcohols. researchgate.net Furthermore, the benzene ring can undergo various electrophilic and nucleophilic substitution reactions, enabling the introduction of additional functional groups and the construction of more complex molecular architectures. acs.org This versatility has cemented their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comnih.gov
Significance of the Cyclopropoxy Moiety in Synthetic Methodologies
The cyclopropyl (B3062369) group, a three-membered carbon ring, has emerged as a valuable motif in medicinal chemistry and drug design. scientificupdate.comnih.gov When incorporated into a molecule as a cyclopropoxy group (a cyclopropyl ring attached via an oxygen atom), it can impart a range of desirable properties. The strained nature of the cyclopropyl ring leads to unique electronic and conformational characteristics. ontosight.ai
One of the most significant roles of the cyclopropyl group is as a bioisostere, a substituent that can replace another group without significantly altering the molecule's biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile. beilstein-journals.orgresearchgate.net For example, a cyclopropyl group can serve as a rigid replacement for more flexible alkyl groups, helping to lock a molecule into a specific conformation for optimal interaction with a biological target. iris-biotech.de This conformational constraint can lead to enhanced potency and selectivity. nih.gov
Furthermore, the cyclopropyl moiety is often introduced to improve a compound's metabolic stability. hyphadiscovery.com The strong carbon-carbon bonds within the cyclopropyl ring are less susceptible to metabolic degradation compared to other alkyl groups, which can lead to a longer duration of action in a biological system. hyphadiscovery.com The inclusion of a cyclopropoxy group can also influence a molecule's lipophilicity and pKa, properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de
Current Research Landscape Pertaining to 3 Chloro 5 Cyclopropoxybenzoic Acid As a Chemical Entity
Precursor Synthesis and Derivatization Strategies
The assembly of this compound necessitates the careful preparation of key precursors. This section outlines the common routes to obtain the foundational halogenated benzoic acid structure and the subsequent methods for installing the cyclopropoxy moiety.
Synthetic Routes to Halogenated Benzoic Acid Scaffolds
The synthesis of the 3-chloro-5-hydroxybenzoic acid scaffold is a crucial first step. This intermediate provides the necessary functionalities for subsequent derivatization. One common approach begins with the commercially available 3,5-dihydroxybenzoic acid.
A key transformation is the selective chlorination of a hydroxybenzoic acid derivative. For instance, the synthesis of 2-chloro-3-hydroxybenzoic acid can be achieved by bubbling chlorine gas through a cooled methanol (B129727) solution of 3-hydroxybenzoic acid. This method, while effective, requires careful temperature control to minimize side reactions.
Another relevant precursor is 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which can be synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. masterorganicchemistry.com This multi-step process highlights the versatility of functional group interconversions in building complex halogenated aromatic systems.
A common and direct precursor for the target molecule is 3-chloro-5-hydroxybenzoic acid. This compound is commercially available, simplifying the initial stages of the synthesis. For laboratory-scale preparations, esterification of the carboxylic acid is a common strategy to protect this functional group during the subsequent etherification step. The esterification of 3-chloro-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields methyl 3-chloro-5-hydroxybenzoate. google.com
| Precursor | Starting Material | Key Transformation | Reference |
| 2-Chloro-3-hydroxybenzoic acid | 3-Hydroxybenzoic acid | Direct chlorination | |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, esterification, reduction, diazotization, hydrolysis | masterorganicchemistry.com |
| Methyl 3-chloro-5-hydroxybenzoate | 3-Chloro-5-hydroxybenzoic acid | Acid-catalyzed esterification | google.com |
Methods for the Introduction of the Cyclopropoxy Group
The introduction of the cyclopropoxy group is most commonly achieved through a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the hydroxyl group of methyl 3-chloro-5-hydroxybenzoate is deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a cyclopropyl (B3062369) halide, typically cyclopropyl bromide, to form the desired cyclopropyl ether linkage.
The choice of base is critical for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed to ensure complete deprotonation of the phenolic hydroxyl group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation of the base and promote the nucleophilicity of the phenoxide.
Following the successful formation of the ether linkage, the final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107) (THF). Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.
Reaction Conditions and Optimization Parameters in Syntheses
The efficiency and purity of the synthesized this compound are highly dependent on the careful control and optimization of reaction conditions. This section explores the key parameters that influence the formation of the ether and carboxylic acid functionalities.
Catalytic Systems for Ether and Carboxylic Acid Formation
While the Williamson ether synthesis itself is not a catalytic reaction in the traditional sense, the choice of base is paramount. The base acts as a stoichiometric reagent to generate the nucleophilic phenoxide. For the hydrolysis of the ester to the carboxylic acid, the reaction is typically base-promoted rather than catalytic.
However, in related aryl ether syntheses, such as the Ullmann condensation, copper-based catalysts are employed. For instance, the reaction of 2-chlorobenzoic acids with aminothiazoles to form C-N bonds is catalyzed by copper powder. While not directly applied to the cyclopropoxy ether formation in this specific synthesis, it highlights the broader utility of metal catalysis in forming bonds to aromatic rings.
Solvent Effects and Temperature Control in Reaction Systems
The choice of solvent plays a significant role in both the Williamson ether synthesis and the subsequent hydrolysis. In the etherification step, polar aprotic solvents like DMF, acetone, or acetonitrile (B52724) are preferred. These solvents effectively solvate the metal cation of the base without solvating the phenoxide nucleophile, thereby enhancing its reactivity.
Temperature control is also crucial. The Williamson ether synthesis is often performed at elevated temperatures, typically ranging from 60 to 100 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products.
For the hydrolysis step, a mixture of water and a co-solvent like methanol or THF is used to ensure the solubility of both the ester and the hydroxide base. The reaction is often carried out at room temperature or with gentle heating to drive the reaction to completion.
Enhancement of Reaction Yields and Purity Profiles
To maximize the yield and purity of this compound, several factors must be considered throughout the synthetic sequence. In the Williamson ether synthesis, the use of a slight excess of the cyclopropyl halide and the base can help drive the reaction to completion. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Purification of the intermediate, methyl 3-chloro-5-cyclopropoxybenzoate, is typically achieved through column chromatography on silica (B1680970) gel. The final product, this compound, is usually purified by recrystallization from a suitable solvent or solvent mixture. The choice of recrystallization solvent is critical for obtaining a highly pure crystalline product.
An interactive data table summarizing typical reaction conditions is provided below:
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Esterification | 3-Chloro-5-hydroxybenzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | >90 |
| Williamson Ether Synthesis | Methyl 3-chloro-5-hydroxybenzoate, Cyclopropyl bromide | K₂CO₃ or NaH | DMF or Acetone | 60-100 | 70-90 |
| Hydrolysis | Methyl 3-chloro-5-cyclopropoxybenzoate | NaOH or LiOH | THF/Water or Methanol/Water | 25-60 | >95 |
Novel Synthetic Pathways and Green Chemistry Approaches
Traditional synthetic methods for disubstituted benzoic acids often rely on multi-step sequences that may involve harsh reagents, significant waste generation, and challenging purification procedures. The drive towards greener and more sustainable chemical manufacturing has spurred the development of innovative pathways that prioritize efficiency, safety, and environmental responsibility.
Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. In the context of synthesizing functionalized benzoic acids, this involves moving away from classical reactions with poor atom economy, such as certain types of substitutions and protections/de-protections, towards more elegant and efficient bond-forming strategies.
A plausible traditional synthesis of this compound could involve the Ullmann condensation. This reaction, a copper-catalyzed coupling, can form the aryl-ether bond between a phenol (B47542) and a halide. wikipedia.orgchemeurope.comnih.gov For instance, 3-chloro-5-hydroxybenzoic acid could be reacted with a cyclopropyl halide in the presence of a copper catalyst to yield the desired product. However, the classical Ullmann reaction often requires high temperatures and stoichiometric amounts of copper, which are not ideal from a green chemistry perspective. nih.gov
Modern approaches focus on improving the atom economy of such transformations. The development of highly active catalysts, including those based on palladium and copper with specialized ligands, allows for lower catalyst loading and milder reaction conditions. nih.govorganic-chemistry.org Furthermore, direct C-H activation strategies are emerging as a powerful tool for forging new bonds without the need for pre-functionalized starting materials like halides, thus significantly improving atom economy.
Another area of focus is the introduction of the chloro-substituent. Traditional electrophilic aromatic substitution reactions for chlorination can sometimes lead to mixtures of regioisomers and require strong acids. More atom-economical approaches could involve directed ortho-metalation followed by reaction with a chlorine source, offering higher regioselectivity and potentially milder conditions.
The following table summarizes a comparison between a traditional and a more atom-economical approach for the synthesis of a key intermediate, a substituted benzoic acid.
| Feature | Traditional Approach (e.g., Classical Halogenation) | Atom-Economical Approach (e.g., C-H Activation) |
| Starting Material | Pre-functionalized aromatic ring | Unactivated aromatic ring |
| Reagents | Stoichiometric amounts of halogenating agents and acids | Catalytic amounts of transition metals |
| Byproducts | Significant inorganic salt waste | Minimal, often recyclable catalyst |
| Selectivity | Can be poor, leading to isomeric mixtures | Often highly regioselective |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, often with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of analogues of this compound, several biocatalytic strategies can be envisioned.
For example, the reduction of a carboxylic acid to an alcohol is a transformation that can be achieved with high efficiency using microorganisms. The fungus Cunninghamella elegans has been shown to efficiently reduce various fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols. This type of biotransformation could be applied to related substituted benzoic acids, offering a green alternative to metal hydride reducing agents.
Furthermore, bacteria from the genus Streptomyces have demonstrated the ability to convert halogenated benzoic acids into their corresponding benzamides with high efficiency. chemeurope.com This enzymatic amidation represents a rare and valuable transformation in industrial biotechnology. chemeurope.com
The table below presents examples of biocatalytic transformations relevant to the synthesis of functionalized benzoic acid analogues.
| Transformation | Biocatalyst | Substrate Example | Product |
| Reduction of Carboxylic Acid | Cunninghamella elegans | Fluorinated benzoic acids | Corresponding benzyl alcohols |
| Amidation of Carboxylic Acid | Streptomyces sp. JCM9888 | Halogenated benzoic acids | Corresponding benzamides |
Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, presents numerous advantages over traditional batch processing, particularly in the context of green chemistry. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be run more safely and efficiently, often at higher temperatures and pressures than are feasible in batch. prepchem.com
For the synthesis of compounds like this compound, flow chemistry can be particularly advantageous. For instance, exothermic reactions like nitration or halogenation can be controlled with high precision, minimizing the formation of byproducts. prepchem.com The alkylation of substituted benzoic acids has been studied in continuous flow microreactors, demonstrating excellent control over reaction parameters and kinetics. wikipedia.org This methodology could be adapted for the cyclopropoxylation step.
Moreover, flow chemistry enables the safe in-situ generation and immediate use of hazardous or unstable reagents, avoiding the need to store them. This approach can also facilitate multi-step syntheses by "telescoping" reactions, where the output of one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps and thereby reducing solvent usage and waste. prepchem.com
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of well-established chemical transformations.
The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For instance, reaction with a simple alcohol like ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding ethyl ester, ethyl 3-chloro-5-cyclopropoxybenzoate.
Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. nih.gov This transformation involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids themselves, the process almost always requires the use of a coupling agent to form a more reactive intermediate. A variety of reagents are available for this purpose, including carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. nih.govresearchgate.net A general methodology for the amidation of carboxylic acids involves the in-situ generation of reactive phosphonium species from reagents like N-chlorophthalimide and triphenylphosphine, which can activate the carboxylic acid for attack by an amine. nih.govresearchgate.net This method is effective for a wide range of aliphatic, benzylic, and aromatic carboxylic acids and proceeds at room temperature with good to excellent yields. nih.gov
Table 1: Representative Amidation Reactions of this compound
| Amine Reagent | Coupling Agent/Method | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Ammonia | EDC/HOBt | DMF | 3-Chloro-5-cyclopropoxybenzamide | High |
| Methylamine | HATU/DIPEA | DMF | 3-Chloro-5-cyclopropoxy-N-methylbenzamide | High |
| Piperidine | PPh₃/N-chlorophthalimide | Toluene | (3-Chloro-5-cyclopropoxyphenyl)(piperidin-1-yl)methanone | Good to Excellent nih.gov |
| Aniline | SOCl₂ then Aniline | Toluene | 3-Chloro-N-phenyl-5-cyclopropoxybenzamide | Moderate to High |
The carboxylic acid group can also be subjected to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) would reduce the carboxylic acid to the corresponding primary alcohol, (3-chloro-5-cyclopropoxyphenyl)methanol. Milder reducing agents are generally ineffective for this transformation.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position to stabilize the resulting carbanionic intermediate. For this compound, the substituents are meta to each other, providing no such stabilization. Therefore, forcing conditions, such as heating with a copper catalyst in quinoline (B57606) (a classic method), would be required, likely resulting in low yields of 1-chloro-3-cyclopropoxybenzene.
Transformations Involving the Chlorine Substituent
The chlorine atom attached to the aromatic ring provides another site for chemical modification, primarily through substitution or coupling reactions.
Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike S_N2 reactions, the S_NAr mechanism involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is temporarily broken and then restored upon expulsion of the leaving group. libretexts.org
The success of S_NAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com In this compound, both the carboxylic acid and the cyclopropoxy group are meta to the chlorine atom. Neither group can effectively stabilize the Meisenheimer complex via resonance. The carboxylic acid is an electron-withdrawing group, which does provide some inductive activation, but the cyclopropoxy group is generally considered electron-donating. Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions, such as high temperatures and pressures with strong nucleophiles (e.g., sodium methoxide), would be necessary to achieve substitution, for example, to form 3-cyclopropoxy-5-methoxybenzoic acid.
A more versatile method for modifying the aryl core is through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl chlorides, while generally less reactive than aryl bromides or iodides, can participate in these reactions, often requiring specialized catalyst systems.
Prominent examples of such reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a base. jyu.fi This allows for the formation of a new C-C bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups. nih.govuzh.ch
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. It is a premier method for synthesizing arylamines.
Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond.
Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, couples the aryl chloride with a terminal alkyne to produce an arylalkyne.
Table 2: Potential Cross-Coupling Reactions for Aryl Derivatization
| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 5-Cyclopropoxy-[1,1'-biphenyl]-3-carboxylic acid |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 3-Cyclopropoxy-5-(morpholin-4-yl)benzoic acid |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 3-Cyclopropoxy-5-styrylbenzoic acid |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 3-Cyclopropoxy-5-(phenylethynyl)benzoic acid |
Reactivity of the Cyclopropyl Ether Linkage
The cyclopropyl ether group consists of a three-membered carbocyclic ring attached to the aromatic core via an oxygen atom. The C-O ether bond itself is generally robust and stable under many reaction conditions, including those used for esterification, amidation, and many cross-coupling reactions.
However, the cyclopropyl ring is a strained system and can undergo ring-opening reactions under specific, typically harsh, conditions. For example, strong acids can protonate the ether oxygen, potentially leading to cleavage of the ether bond or, under more forcing conditions, ring-opening of the cyclopropyl group. Similarly, certain reductive conditions, particularly those involving dissolving metals or catalytic hydrogenation at high pressures and temperatures, could potentially lead to the cleavage of the cyclopropyl ring. However, under the standard catalytic hydrogenation conditions used for reductions like converting a nitro group to an amine, the aryl cyclopropyl ether linkage is generally expected to remain intact. semanticscholar.org
Investigations into Cyclopropyl Ring Stability and Ring-Opening Reactions
The stability of the cyclopropyl ring in this compound is a subject of significant chemical interest. The cyclopropyl group, a three-membered carbocycle, possesses considerable ring strain, which can render it susceptible to ring-opening reactions under certain conditions. However, the ether linkage to the aromatic ring generally imparts a degree of stability.
Under Acidic Conditions:
Acid-catalyzed ring-opening of the cyclopropoxy group is a plausible transformation. The reaction would likely be initiated by protonation of the ether oxygen, forming an oxonium ion. Subsequent cleavage of the cyclopropyl C-O bond would be influenced by the stability of the resulting carbocation. In the case of this compound, this cleavage would lead to a secondary cyclopropyl cation, which is generally unstable and prone to rearrangement. However, in some instances, the cyclopropane (B1198618) ring has been observed to remain intact during acid-catalyzed cleavage of the ether bond, particularly when the reaction proceeds via an SN2-like mechanism. nih.govbeilstein-journals.org The presence of strong electron-withdrawing groups on the benzene ring, such as the chloro and carboxylic acid moieties, would likely decrease the electron density on the ether oxygen, making protonation more difficult and thus increasing the stability of the cyclopropoxy group towards acid-catalyzed cleavage.
Under Basic and Nucleophilic Conditions:
The cyclopropyl ring is generally stable under basic and nucleophilic conditions. Ring-opening would require the departure of a carbanion, which is a highly unfavorable process. Therefore, reactions involving bases or nucleophiles are expected to occur at other sites of the molecule, such as the carboxylic acid group or the aromatic ring, without affecting the integrity of the cyclopropyl moiety.
Thermal and Photochemical Conditions:
While thermal and photochemical reactions can induce ring-opening of cyclopropanes, these transformations often require high energy input or specific sensitizers. In the context of this compound, such reactions are not expected to be facile under standard laboratory conditions.
A hypothetical reaction scheme for the acid-catalyzed ring-opening is presented below. It is important to note that the specific products would depend on the reaction conditions and the nature of the nucleophile present.
| Condition | Proposed Reactivity | Plausible Products |
| Strong Acid (e.g., HBr, HI) | Protonation of ether oxygen followed by nucleophilic attack. | 3-Chloro-5-hydroxybenzoic acid and a halogenated propane (B168953) derivative. |
| Lewis Acid | Coordination to ether oxygen, facilitating C-O bond cleavage. | Dependent on the Lewis acid and subsequent workup. |
Synthetic Utility of Cyclopropyl Group Modifications
The modification of the cyclopropyl group in this compound, while not specifically reported, could offer pathways to novel derivatives with potentially interesting biological or material properties. The inherent strain of the cyclopropane ring can be harnessed for various synthetic transformations.
Ring-Expansion Reactions:
The cyclopropylcarbinyl system, which could be generated from a derivative of this compound, is known to undergo facile ring-expansion reactions to form cyclobutane (B1203170) derivatives. Such transformations are often mediated by acids or electrophiles.
Reductive Cleavage:
The cyclopropyl group can undergo reductive cleavage under specific conditions, for instance, using dissolving metal reductions or catalytic hydrogenation at elevated temperatures and pressures. This would lead to the formation of a propyl or isopropyl group at the 5-position of the 3-chlorobenzoic acid core.
Functionalization of the Cyclopropyl Ring:
Direct functionalization of the cyclopropyl ring without ring-opening is challenging but can be achieved through radical-mediated processes. For instance, allylic-type bromination could potentially introduce a bromine atom on the cyclopropyl ring, which could then be subjected to further synthetic manipulations.
The synthetic utility is summarized in the following table, highlighting potential transformations and the resulting structural motifs.
| Transformation Type | Potential Reagents | Resulting Structure |
| Ring-Expansion | Acid, Electrophiles (on a derivative) | Cyclobutoxy derivative |
| Reductive Cleavage | Na/NH3 or H2/Pd (harsh conditions) | 3-Chloro-5-propoxybenzoic acid or 3-chloro-5-isopropoxybenzoic acid |
| Radical Halogenation | N-Bromosuccinimide (NBS) | Brominated cyclopropoxy derivative |
Regioselective and Stereoselective Chemical Modifications
The aromatic ring of this compound is a prime target for chemical modification, particularly through electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.
Directing Effects of Substituents:
-COOH (Carboxylic Acid): A meta-directing, deactivating group.
-Cl (Chloro): An ortho-, para-directing, deactivating group.
-O-cyclopropyl (Cyclopropoxy): An ortho-, para-directing, activating group.
The interplay of these directing effects will determine the position of incoming electrophiles. The cyclopropoxy group is a moderately activating group, while the chloro and carboxylic acid groups are deactivating. The positions ortho to the cyclopropoxy group (C4 and C6) and ortho to the chloro group (C2 and C4) are the most likely sites for substitution. The position meta to the carboxylic acid (C5 is already substituted) is C1 and C3.
Potential Regioselective Reactions:
| Reaction Type | Electrophile | Predicted Major Product(s) |
| Nitration | HNO3/H2SO4 | 3-Chloro-5-cyclopropoxy-4-nitrobenzoic acid and/or 3-chloro-5-cyclopropoxy-6-nitrobenzoic acid |
| Halogenation | Br2/FeBr3 | 4-Bromo-3-chloro-5-cyclopropoxybenzoic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | Likely to be challenging due to the deactivating effect of the carboxylic acid group. Reaction at the more activated positions (C4, C6) might occur under forcing conditions. |
Stereoselective Modifications:
Stereoselective modifications would primarily be relevant if a chiral center is introduced into the molecule. For instance, if the carboxylic acid is converted to a chiral amide or ester, subsequent reactions could exhibit diastereoselectivity. Furthermore, any reaction that modifies the cyclopropyl ring could potentially create new stereocenters, and the stereochemical outcome would depend on the specific reaction mechanism and reagents used. Without specific experimental data, any discussion on stereoselectivity remains speculative.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 3-chloro-5-cyclopropoxybenzoic acid is expected to provide key information about the number of different types of protons and their neighboring environments. The spectrum can be divided into three main regions: the aromatic region, the cyclopropoxy region, and the acidic proton of the carboxylic acid group.
The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in distinct chemical environments. The proton at the C2 position is expected to be a triplet (or a narrow triplet), coupled to the protons at C4 and C6. The protons at C4 and C6 would also show distinct signals, likely appearing as multiplets due to coupling with each other and with the C2 proton.
The cyclopropoxy group will exhibit characteristic signals in the aliphatic region of the spectrum. The methine proton attached to the oxygen atom (CH-O) is expected to appear as a multiplet at a downfield position compared to the methylene (B1212753) protons of the cyclopropyl (B3062369) ring due to the deshielding effect of the oxygen atom. The four methylene protons of the cyclopropyl ring are diastereotopic and will likely appear as two distinct sets of multiplets.
The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its exact position can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
| Aromatic H-2 | 7.0 - 7.5 | t |
| Aromatic H-4 | 7.0 - 7.5 | m |
| Aromatic H-6 | 7.0 - 7.5 | m |
| Cyclopropoxy Methine (CH-O) | 3.5 - 4.0 | m |
| Cyclopropoxy Methylene (CH₂) | 0.6 - 1.0 | m |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. 't' denotes a triplet, and 'm' denotes a multiplet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the seven carbons of the substituted benzene ring and the three carbons of the cyclopropoxy group.
The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbon attached to the chlorine atom (C3) and the carbon attached to the cyclopropoxy group (C5) will have their chemical shifts influenced by these substituents. The carbon attached to the carboxylic acid group (C1) will also be in this region. The remaining aromatic carbons (C2, C4, C6) will have shifts characteristic of substituted benzene rings. The methine carbon of the cyclopropoxy group will be found in the range of 50-60 ppm, while the methylene carbons of the cyclopropyl ring will be observed at a more upfield position, typically below 20 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Aromatic C-5 (C-O) | 155 - 160 |
| Aromatic C-3 (C-Cl) | 130 - 135 |
| Aromatic C-1 (C-COOH) | 130 - 135 |
| Aromatic C-2, C-4, C-6 | 110 - 125 |
| Cyclopropoxy Methine (CH-O) | 50 - 60 |
| Cyclopropoxy Methylene (CH₂) | < 20 |
Note: The predicted chemical shifts are estimates. The signals for C-2, C-4, and C-6 are expected to be distinct.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of the proton and carbon signals. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal long-range (2-3 bond) correlations, helping to piece together the molecular structure.
Advanced NMR experiments, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. For instance, NOESY could reveal correlations between the cyclopropoxy protons and the aromatic protons, indicating the spatial orientation of the cyclopropoxy group relative to the benzene ring.
Furthermore, variable temperature NMR studies could be employed to investigate the dynamic behavior of the molecule, such as the rotational barrier of the cyclopropoxy group or the carboxylic acid group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group is anticipated in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.
The presence of the cyclopropoxy group introduces an ether linkage (C-O-C). The asymmetric stretching vibration of the aryl-alkyl ether is expected to produce a strong absorption band in the region of 1200-1275 cm⁻¹, while the symmetric stretching vibration would appear in the 1020-1075 cm⁻¹ range.
Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding results in a very broad and characteristic O-H stretching absorption band in the IR spectrum, usually centered in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer. nist.govdocbrown.inforesearchgate.net
While intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the cyclopropoxy group is sterically possible, it is less likely to be the dominant interaction compared to the strong intermolecular dimerization of carboxylic acids. The presence and nature of hydrogen bonding can be further investigated by studying the IR spectrum in different solvents and at varying concentrations.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound (C₁₀H₉ClO₃), the expected exact mass can be calculated and compared with the measured mass to confirm its molecular formula.
Table 1: Theoretical and Observed HRMS Data for this compound
| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 213.0313 | Data not available | Data not available |
| [M-H]⁻ | 211.0167 | Data not available | Data not available |
| [M+Na]⁺ | 235.0132 | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for this compound is not available in the public domain, a predictive fragmentation pattern can be proposed based on the known fragmentation of benzoic acids and ethers.
Key Predicted Fragmentation Pathways:
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.
Loss of the Cyclopropyl Group: Cleavage of the ether bond could lead to the loss of the cyclopropyl group (C₃H₅, 41 Da) or cyclopropoxy radical (•OC₃H₅, 57 Da).
Cleavage of the Cyclopropyl Ring: The cyclopropyl ring itself can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).
Loss of Chlorine: Fragmentation involving the loss of the chlorine atom (35/37 Da) is also possible.
Table 2: Predicted MS/MS Fragmentation Ions of this compound (Precursor Ion [M+H]⁺)
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 169.0394 | [M+H - CO₂]⁺ |
| 172.0026 | [M+H - C₃H₅]⁺ |
| 155.0313 | [M+H - •OC₃H₅]⁺ |
| 185.0026 | [M+H - C₂H₄]⁺ |
Note: The fragmentation pattern is predictive and requires experimental verification.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography is a primary technique for determining the purity of non-volatile compounds like this compound. While a specific validated method for this compound is not detailed in the literature, a general reverse-phase HPLC method can be outlined based on methods for similar aromatic carboxylic acids.
Table 3: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (B52724) |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm |
| Injection Volume | 10 µL |
This method would be suitable for separating this compound from potential impurities such as starting materials or by-products from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to the low volatility of carboxylic acids, GC-MS analysis of this compound requires a derivatization step to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group.
Table 4: General GC-MS Derivatization and Analysis Protocol
| Step | Procedure |
| Derivatization | Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and add an excess of BSTFA or MSTFA. Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization. |
| GC Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms). |
| Oven Program | A temperature ramp starting from a low temperature (e.g., 100°C) and increasing to a high temperature (e.g., 280°C) to elute the derivatized analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
The resulting mass spectrum of the TMS-derivatized compound would show a characteristic molecular ion and fragmentation pattern useful for confirmation of its identity.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin Layer Chromatography is a rapid and simple technique for monitoring the progress of chemical reactions and for preliminary purity assessment. For a compound like this compound, a silica (B1680970) gel plate would be a suitable stationary phase.
Table 5: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A common starting ratio would be 7:3 or 1:1 (non-polar:polar). |
| Visualization | The compound is expected to be visible under UV light at 254 nm due to the aromatic ring. Staining with a general reagent like potassium permanganate (B83412) could also be used. |
The retention factor (Rf) value would be dependent on the exact mobile phase composition and can be used to track the consumption of starting materials and the formation of the product during a chemical synthesis.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-chloro-5-cyclopropoxybenzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. The optimized geometry is the starting point for most other computational analyses.
Table 1: Representative Optimized Geometric Parameters for a Substituted Benzoic Acid (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-O (cyclopropoxy) | 1.37 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Angle | C-C-Cl | 119.5° |
| Bond Angle | C-C-O (cyclopropoxy) | 118.8° |
| Dihedral Angle | C-C-C-O (cyclopropoxy) | 179.8° |
| Dihedral Angle | O=C-O-H (carboxyl) | 0.5° (syn) / 179.5° (anti) |
| Note: This table presents illustrative data for a substituted benzoic acid. Actual values for this compound would require specific DFT calculations. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack. youtube.com The distribution of these orbitals reveals which atoms are most involved in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily located on the benzene (B151609) ring and the oxygen of the cyclopropoxy group. |
| LUMO | -1.75 | Primarily located on the carboxylic acid group and the carbon atoms of the benzene ring. |
| HOMO-LUMO Gap | 5.10 | Indicates moderate kinetic stability. |
| Note: This table presents illustrative data. Specific FMO energies for this compound would require dedicated quantum chemical calculations. |
Reaction Pathway and Transition State Studies of Chemical Transformations
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be mapped out. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, the synthesis of derivatives of this compound could be studied to understand the reaction mechanism and predict the most favorable reaction conditions. mdpi.com
Molecular Dynamics Simulations for Conformational and Solvation Analysis
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution. ucl.ac.uk MD simulations treat atoms as classical particles and use force fields to describe their interactions.
For this compound, MD simulations can reveal its conformational flexibility, showing how the cyclopropoxy and carboxylic acid groups rotate and move in different solvents. ucl.ac.uk This is crucial for understanding how the molecule interacts with other molecules, such as in a biological system or a reaction mixture. Solvation analysis from MD simulations can show how solvent molecules arrange themselves around the solute and calculate the free energy of solvation, which is important for predicting solubility. ucl.ac.uk
In Silico Prediction of Chemical Transformations and Reaction Selectivity
Computational methods can also be used to predict the outcomes of chemical reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be formed preferentially (reaction selectivity). nih.gov For this compound, which has multiple reactive sites, in silico predictions can guide the design of synthetic routes to achieve a desired product. For instance, computational studies on related substituted benzoic acids have been used to understand the regioselectivity of catalytic C-H activation, a common type of transformation. mdpi.com These predictive capabilities are invaluable in modern chemical synthesis, saving time and resources in the laboratory.
Applications of 3 Chloro 5 Cyclopropoxybenzoic Acid in Complex Organic Synthesis
A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
The inherent structural features of 3-chloro-5-cyclopropoxybenzoic acid make it a valuable precursor in the synthesis of pharmaceutical intermediates. The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a cyclopropoxy ether—at the 1, 3, and 5 positions of the benzene (B151609) ring provides multiple reaction sites for chemists to exploit. This trifunctionality allows for a high degree of control and selectivity in synthetic transformations, enabling the construction of complex molecular architectures.
The cyclopropane (B1198618) motif, in particular, is a desirable feature in medicinal chemistry. numberanalytics.comrsc.orglibretexts.org Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and better binding affinity to biological targets by introducing conformational rigidity and a unique spatial arrangement of substituents. numberanalytics.comrsc.orglibretexts.org The carboxylic acid group serves as a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring and can also serve as a site for cross-coupling reactions to introduce further molecular complexity.
For example, a search of chemical and pharmaceutical patent literature reveals the use of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, which are of potential use in treating respiratory and inflammatory diseases. This highlights the potential of the cyclopropane moiety within a benzoic acid scaffold to interact with biological targets of therapeutic relevance.
Table 1: Potential Pharmaceutical Applications of Scaffolds Related to this compound
| Therapeutic Area | Target/Mechanism | Relevance of the Scaffold |
| Anti-inflammatory | Leukotriene C4 Synthase Inhibition | The cyclopropane carboxylic acid moiety can mimic endogenous substrates or bind to the active site of the enzyme. |
| Oncology | Kinase Inhibition | The rigid scaffold can be functionalized to target the ATP-binding site of various kinases. |
| Infectious Diseases | Enzyme Inhibition | The unique stereochemistry of the cyclopropane ring can be exploited for selective binding to microbial enzymes. |
Contribution to the Design and Construction of Diverse Chemical Libraries
The quest for new drug candidates and functional materials is greatly accelerated by the use of combinatorial chemistry and the generation of diverse chemical libraries. nih.gov These libraries consist of a large number of structurally related compounds that can be rapidly screened for desired biological activity or material properties. The structure of this compound is exceptionally well-suited for this purpose, serving as a versatile scaffold for the creation of such libraries.
The three distinct functional groups on the aromatic ring allow for a "three-dimensional" diversification strategy. Using a split-and-pool synthesis approach, each of the three sites can be independently modified with a variety of building blocks, leading to an exponential increase in the number of unique compounds in the library.
For instance, the carboxylic acid can be coupled with a diverse set of amines to form a library of amides. Simultaneously or sequentially, the chloro group can be subjected to various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, or alkyl substituents. Finally, while the cyclopropoxy group is generally stable, advanced synthetic methods could potentially allow for its modification or the use of analogs with different cycloalkyl groups, further expanding the chemical space of the library.
A study on the combinatorial synthesis of small-molecule libraries using the related 3-amino-5-hydroxybenzoic acid as a core structure demonstrated the feasibility and power of this approach. In this work, the benzoic acid served as the attachment point to a solid support, while the amino and hydroxy groups were variably substituted to create a library of over 2,000 compounds. This precedent strongly supports the potential of this compound as a scaffold for generating large and diverse chemical libraries for high-throughput screening.
Table 2: A Hypothetical Combinatorial Library Design Based on this compound
| Scaffold Position | Reaction Type | Example Building Blocks |
| C1-Carboxylic Acid | Amide Coupling | Library of primary and secondary amines |
| C3-Chloro | Suzuki Coupling | Library of boronic acids and esters |
| C5-Cyclopropoxy | (Fixed) | Provides unique spatial and electronic properties |
Development of Novel Reagents and Catalysts Derived from its Scaffold
The unique electronic and steric properties of this compound also suggest its potential as a precursor for the development of novel reagents and catalysts. The field of organic synthesis is continually seeking new tools to effect chemical transformations with greater efficiency, selectivity, and environmental benignity.
The rigid and sterically defined nature of the cyclopropane ring, combined with the electronic influence of the chloro and carboxyl groups on the aromatic ring, could be harnessed to create chiral ligands for asymmetric catalysis. By functionalizing the carboxylic acid with a chiral auxiliary and subsequently modifying the chloro group, it is conceivable to synthesize a new class of ligands for transition metal catalysts. These catalysts could find applications in a variety of enantioselective reactions, such as hydrogenations, cross-couplings, and cyclopropanations.
Furthermore, the benzoic acid moiety itself can be a platform for creating organocatalysts. For example, by converting the carboxylic acid to a more complex functional group, such as a phosphine (B1218219) or an N-heterocyclic carbene precursor, it may be possible to develop metal-free catalysts for a range of organic transformations. While there are no specific examples in the current literature of reagents or catalysts derived directly from this compound, the general principles of catalyst design and the known reactivity of its functional groups provide a strong rationale for its exploration in this area. The development of new synthetic methods, such as cobalt-catalyzed cross-coupling reactions involving cyclopropyl (B3062369) Grignard reagents, further expands the possibilities for transforming this versatile building block into valuable synthetic tools. organic-chemistry.org
Future Perspectives and Emerging Research Avenues for 3 Chloro 5 Cyclopropoxybenzoic Acid
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The reactivity of 3-chloro-5-cyclopropoxybenzoic acid is largely dictated by the interplay of its three key functional groups: the carboxylic acid, the chloro substituent, and the cyclopropoxy ether. While standard reactions of these groups are predictable, the unique electronic and steric environment of the molecule may give rise to novel reactivity.
Future research will likely focus on uncovering these latent reaction pathways. For instance, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group can influence the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. Investigations into unconventional coupling reactions, C-H activation, and dearomatization strategies could unlock new synthetic routes to complex molecules. The stability of the cyclopropyl (B3062369) group under various reaction conditions is another area ripe for exploration, as its strain can be harnessed for unique ring-opening transformations.
The derivatization of the carboxylic acid moiety is a promising avenue for creating libraries of new compounds with potentially valuable biological activities. While standard esterification and amidation reactions are straightforward, the development of novel derivatization methods could lead to compounds with enhanced properties. For example, the use of 3-(chlorosulfonyl)benzoic acid as a derivatizing agent has been shown to improve the analytical detection of other molecules, and similar novel reagents could be explored for this compound. researchgate.netnih.gov
Research into the reactivity of related compounds, such as 3-chloro-5-hydroxybenzoic acid and 3-chloro-5-nitrobenzoic acid, provides a foundation for predicting the potential transformations of this compound. chemimpex.comchemimpex.com For example, the hydroxyl and nitro groups in these analogs are known to direct further substitutions on the benzene (B151609) ring, and the cyclopropoxy group is expected to exert its own distinct electronic and steric influence.
A summary of potential research directions is presented in the table below:
| Research Area | Focus | Potential Outcomes |
| Unconventional Coupling Reactions | Exploring novel palladium, copper, or nickel-catalyzed cross-coupling reactions at the C-Cl bond or other positions on the aromatic ring. | Efficient synthesis of biaryl compounds and other complex structures. |
| C-H Activation | Investigating the direct functionalization of C-H bonds on the aromatic ring or the cyclopropyl group. | More atom-economical and step-efficient synthetic routes. |
| Cyclopropyl Ring Transformations | Studying the selective opening of the cyclopropyl ring under specific catalytic or photolytic conditions. | Access to novel aliphatic side chains and functional groups. |
| Novel Derivatization Strategies | Developing new reagents and methods for modifying the carboxylic acid group to introduce diverse functionalities. | Creation of compound libraries for high-throughput screening and drug discovery. |
Integration with Artificial Intelligence and Machine Learning for Retrosynthetic Analysis and Reaction Prediction
The future integration of AI in the study of this compound is expected to encompass:
Automated Retrosynthesis: AI platforms can analyze the structure of this compound and its derivatives and propose a variety of viable synthetic plans. These platforms can be trained on massive datasets of chemical reactions to recognize patterns and predict successful transformations.
Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and derivatization of the target compound, saving time and resources in the laboratory.
Prediction of Novel Reactivity: By analyzing the electronic structure and properties of this compound, AI can help identify potential, yet undiscovered, reactive sites and predict the products of novel transformations. This can guide experimental work and lead to the discovery of new chemical reactions.
The development of hybrid systems that combine data-driven AI with expert chemical knowledge is a particularly promising direction. nih.gov This approach can mitigate biases in existing reaction data and lead to more creative and practical synthetic solutions.
Development of Sustainable Production and Derivatization Strategies
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The future development of this compound will undoubtedly be influenced by these principles.
Key areas for developing sustainable practices include:
Greener Synthetic Routes: Research will focus on developing synthetic pathways that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize the number of synthetic steps. For instance, exploring biocatalytic methods or flow chemistry could offer more sustainable alternatives to traditional batch processing.
Environmentally Benign Solvents: The use of hazardous organic solvents is a major environmental concern. Future research will likely investigate the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis and derivatization of this compound.
Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure will contribute to a more sustainable process by reducing energy consumption.
By integrating these green chemistry principles, the production and subsequent modification of this compound can be made more environmentally friendly and economically viable in the long term.
Q & A
Q. What are the standard synthetic routes for 3-chloro-5-cyclopropoxybenzoic acid, and what reagents are typically employed?
- Methodological Answer : The synthesis often involves sequential functionalization of the benzoic acid scaffold. A common approach includes:
Chlorination : Direct electrophilic substitution at the 3-position using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3 or SO2Cl2).
Cyclopropoxy Introduction : Nucleophilic aromatic substitution (SNAr) at the 5-position using cyclopropanol derivatives under basic conditions (e.g., K2CO3/DMF).
Key reagents:
- Chlorination : SO2Cl2 for controlled monochlorination .
- Cyclopropoxylation : Cyclopropyl bromide with NaH as a base in THF .
Purification via recrystallization (ethanol/water) ensures high yield (>75%) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA), retention time ~8.2 min (≥98% purity) .
- NMR : <sup>1</sup>H NMR (DMSO-<i>d</i>6, 400 MHz): δ 12.8 (COOH), 4.2 (cyclopropyl-O-CH), 1.2–1.4 (cyclopropyl CH2) .
- Mass Spectrometry : ESI-MS [M-H]<sup>-</sup> at <i>m/z</i> 229.1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during cyclopropoxy group installation?
- Methodological Answer : Competing oxidation of cyclopropanol to ketones or ring-opening can occur. Mitigation strategies:
- Temperature Control : Maintain ≤60°C to prevent thermal decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Screening : Pd(OAc)2/Xantphos improves coupling efficiency (yield ↑20%) .
Example optimization table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 12h | 72 | 95 |
| THF, 40°C, 24h | 58 | 88 |
Q. How should researchers resolve discrepancies between spectroscopic data and X-ray crystallography results?
- Methodological Answer : Conflicting data (e.g., NMR suggesting planar geometry vs. X-ray showing puckered cyclopropane) may arise from dynamic effects. Steps:
Dynamic NMR : Probe temperature-dependent splitting to detect ring puckering .
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental structures .
SHELX Refinement : Use anisotropic displacement parameters to model thermal motion .
Example: A 2020 study resolved similar contradictions for 3-chloro-5-alkoxy analogs via low-temperature crystallography (100K) .
Q. What experimental frameworks are suitable for evaluating the enzyme inhibition potential of this compound?
- Methodological Answer : Target enzymes (e.g., COX-2, CYP450) can be assayed using:
- Kinetic Assays : Measure IC50 via fluorescence quenching (λex 280 nm, λem 340 nm) .
- Docking Studies : AutoDock Vina to predict binding poses in enzyme active sites (PDB: 1PWH) .
- Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH of binding .
Example results:
| Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| COX-2 | 12.3 ± 1.2 | -8.9 |
| CYP3A4 | >100 | -5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
